Product packaging for H-Leu-Gly-Tyr-OH(Cat. No.:)

H-Leu-Gly-Tyr-OH

Cat. No.: B1336554
M. Wt: 351.4 g/mol
InChI Key: UCDHVOALNXENLC-KBPBESRZSA-N
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Description

Overview of Oligopeptide Significance in Biochemical Research

Oligopeptides, which are short chains typically comprising two to twenty amino acids, are vital players in a vast array of biological functions. numberanalytics.comukrbiochemjournal.orgwikipedia.org Unlike larger proteins, their small size often allows for rapid synthesis and degradation, making them ideal for roles that require quick physiological responses. numberanalytics.com Their significance in biochemical research stems from their diverse roles, which include:

Cell Signaling: Many oligopeptides act as hormones and neurotransmitters, transmitting signals between cells to regulate complex processes. numberanalytics.comacs.orgfrontiersin.org For instance, Thyrotropin-Releasing Hormone (TRH), a tripeptide, is crucial for regulating thyroid function. numberanalytics.com

Immune Regulation: They can function as regulators of the immune system and may possess immunomodulatory, antioxidant, and anti-inflammatory properties. isappscience.orgfrontiersin.org

Enzyme Inhibition: Certain oligopeptides can inhibit enzymes with high specificity. For example, the milk-derived tripeptides Val-Pro-Pro and Ile-Pro-Pro are known to act as ACE inhibitors, which can help lower blood pressure. isappscience.orgwikipedia.orgfrontiersin.org

Precursors and Building Blocks: They serve as intermediates in the synthesis of larger, more complex proteins and are the products of protein digestion. bachem.com

The specific sequence and structure of an oligopeptide dictate its function, making them a fascinating subject for structure-activity relationship studies. numberanalytics.comwikipedia.org Researchers utilize them as tools to probe complex biological systems and as inspiration for the development of new therapeutic agents. frontiersin.orgmdpi.com

Rationale for Academic Investigation of H-Leu-Gly-Tyr-OH

The academic interest in this compound is multifaceted, driven by its specific chemical structure and its utility as a model system in various research contexts. The rationale for its investigation includes:

Model for Enzyme and Protein Studies: Simple peptides like this compound serve as valuable model compounds for investigating fundamental biochemical processes. They are used to study the mechanisms of enzyme action, such as the activity of peptidases, and to explore the principles of protein folding and molecular interactions.

Biochemical and Biomedical Applications: Research has shown that peptides containing similar sequences are involved in diverse biological activities. For instance, this compound has been identified as a component of some proteins and is known to interact with metal ions. This makes it a useful tool for studying peptide-metal interactions, which are crucial in many enzymatic reactions and cellular processes. taylorandfrancis.com

Molecular Recognition Studies: The Leu-Tyr sequence within the peptide is of particular interest in the field of supramolecular chemistry. Researchers have studied the binding of peptides containing this motif to synthetic host molecules, which provides insight into the forces that govern molecular recognition, a fundamental process in biology.

Sensory Science: The taste of peptides is an area of food science research. Short, hydrophobic peptides are often associated with a bitter taste, and studies on simple peptides like those containing leucine (B10760876) and tyrosine help to understand the structural basis of taste perception. bachem.com

The combination of a bulky hydrophobic residue (Leucine), a simple, flexible residue (Glycine), and an aromatic residue with a reactive hydroxyl group (Tyrosine) provides a unique combination of properties for scientific exploration.

Table 1: Chemical and Physical Properties of this compound
PropertyValue
Molecular FormulaC17H25N3O5
Molecular Weight351.40 g/mol
CAS Number4306-24-5
AppearanceWhite powder
Melting Point~235 °C
Optical Activity[α]20/D −40±3°, c = 1% in 1 M HCl
Table 2: Amino Acid Composition of this compound
PositionAmino AcidAbbreviationKey Property
1 (N-terminus)LeucineLeu (L)Hydrophobic, Aliphatic
2Glycine (B1666218)Gly (G)Achia, Flexible
3 (C-terminus)TyrosineTyr (Y)Aromatic, Hydrophilic (phenolic)

Historical Context of Tripeptide Studies in Chemical Biology

The study of peptides is a cornerstone of chemical biology, a field that applies chemical principles to understand biological systems. The journey of peptide research began in the early 20th century with the discovery of hormones like secretin. creative-peptides.com The first peptide hormone to be chemically synthesized was oxytocin (B344502) in 1954, a landmark achievement that earned a Nobel Prize and solidified the importance of peptides in physiology. creative-peptides.comunivie.ac.atbiochempeg.com

Tripeptides, specifically, have been central to several key discoveries:

  • Glutathione (γ-L-Glutamyl-L-cysteinylglycine): Perhaps the most studied tripeptide, Glutathione, is a crucial antioxidant found in nearly all forms of life, protecting cells from oxidative damage. wikipedia.orgwikipedia.orgtaylorandfrancis.com Its discovery and the elucidation of its many roles were pivotal moments in understanding cellular metabolism and defense. taylorandfrancis.comtaylorandfrancis.com
  • Thyrotropin-releasing hormone (TRH): The identification and synthesis of this tripeptide hormone in the 1960s revolutionized endocrinology by demonstrating how the hypothalamus controls the pituitary gland. numberanalytics.comwikipedia.org
  • Development of Synthetic Methods: The invention of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s was a watershed moment. univie.ac.atnih.govoaepublish.com This technique dramatically simplified the creation of peptides, allowing scientists to synthesize molecules like this compound and countless others to study their structure and function. nih.gov
  • This historical progression, from isolating naturally occurring peptides to the development of sophisticated synthetic and analytical tools, has allowed chemical biologists to design and study tripeptides with increasing precision, leading to their use as research tools, diagnostic agents, and therapeutics. univie.ac.atnih.gov

    Table 3: Examples of Historically and Biologically Significant Tripeptides
    Tripeptide NameSequencePrimary Function
    Glutathione (GSH)γ-Glu-Cys-GlyMajor cellular antioxidant, detoxification. wikipedia.orgwikipedia.orgtaylorandfrancis.com
    Thyrotropin-Releasing Hormone (TRH)pGlu-His-Pro-NH₂Stimulates release of TSH and prolactin. numberanalytics.comwikipedia.org
    GHK-Cu (Copper Peptide)Gly-His-LysWound healing, skin remodeling. wikipedia.org
    EiseninpGlu-Gln-AlaImmunological activity. wikipedia.org
    LactotripeptidesIle-Pro-Pro / Val-Pro-ProACE inhibition, antihypertensive effects. isappscience.orgwikipedia.org

    Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C17H25N3O5 B1336554 H-Leu-Gly-Tyr-OH

    3D Structure

    Interactive Chemical Structure Model





    Properties

    Molecular Formula

    C17H25N3O5

    Molecular Weight

    351.4 g/mol

    IUPAC Name

    (2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

    InChI

    InChI=1S/C17H25N3O5/c1-10(2)7-13(18)16(23)19-9-15(22)20-14(17(24)25)8-11-3-5-12(21)6-4-11/h3-6,10,13-14,21H,7-9,18H2,1-2H3,(H,19,23)(H,20,22)(H,24,25)/t13-,14-/m0/s1

    InChI Key

    UCDHVOALNXENLC-KBPBESRZSA-N

    Isomeric SMILES

    CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N

    Canonical SMILES

    CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N

    sequence

    LGY

    Origin of Product

    United States

    Structural Elucidation and Conformational Analysis of H Leu Gly Tyr Oh

    Spectroscopic Characterization of H-Leu-Gly-Tyr-OH Conformations

    The three-dimensional structure of this compound in solution is not static but rather a dynamic equilibrium of various conformers. Spectroscopic methods offer a powerful lens to probe this conformational ensemble, providing critical data on atomic-level interactions, secondary structure propensities, and the integrity of the peptide backbone.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a cornerstone technique for the detailed structural analysis of peptides in solution. It provides information on the chemical environment of individual atoms and their spatial proximities, which are essential for defining the peptide's conformation.

    The initial step in an NMR-based structural study is the assignment of all proton (¹H) resonances to their specific locations within the this compound sequence. uzh.ch One-dimensional (1D) ¹H-NMR spectra provide the first look at the chemical shifts, multiplicities, and coupling constants of the protons. emerypharma.com However, due to significant resonance overlap, especially in larger molecules, 2D NMR experiments are indispensable for unambiguous assignments. uzh.ch

    Two-dimensional correlation spectroscopy (COSY) is employed to identify protons that are scalar-coupled, typically through two or three bonds. emerypharma.com This allows for the tracing of connectivities within each amino acid residue. Total correlation spectroscopy (TOCSY) extends these correlations, revealing entire spin systems from the amide proton down to the side-chain protons for each residue. univr.it

    Once the spin systems are identified, they must be linked in the correct sequence. This is achieved using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space interactions between protons that are close to each other (typically within 5 Å). uzh.chunivr.it Sequential assignment relies on observing NOEs between the amide proton of one residue and protons of the preceding residue. univr.it For instance, an NOE between the amide proton of Glycine (B1666218) and the alpha-proton of Leucine (B10760876) would confirm their sequential linkage.

    The following table outlines the expected ¹H-NMR chemical shift ranges for the amino acid residues in this compound, based on typical values for random coil peptides. uzh.ch

    ResidueNH (ppm)Hα (ppm)Hβ (ppm)Other Side Chain Protons (ppm)
    Leucine~8.2~4.3~1.7γ-CH: ~1.6, δ-CH₃: ~0.9
    Glycine~8.3~4.0--
    Tyrosine~8.3~4.6~3.0, ~2.8Aromatic (2,6-H): ~7.2, Aromatic (3,5-H): ~6.8

    Data is illustrative and based on typical random coil chemical shifts. Actual values can deviate based on the specific conformation and solvent environment.

    The conformational preferences of peptides are highly dependent on the solvent environment. researchgate.net Solvents can influence the stability of different conformations by forming hydrogen bonds with the peptide backbone and side chains, and by altering the hydrophobic interactions. researchgate.net For example, in aqueous solutions, peptides often adopt more extended conformations to maximize hydration of the polar backbone, whereas in less polar solvents like methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO), intramolecular hydrogen bonds leading to folded structures like β-turns may be favored. acs.org

    Computational studies on similar peptides have shown that a peptide can exhibit a helical conformation in a non-polar solvent like chloroform, while existing as a mixture of β-hairpin and other conformations in DMSO and methanol. rsc.org In water, a diverse ensemble of conformations is often observed, highlighting the solvent's role in modulating the peptide's structural profile. rsc.org The study of this compound in different solvents using NMR can reveal shifts in proton resonances and changes in NOE patterns, providing direct evidence of solvent-induced conformational changes.

    Molecular dynamics (MD) simulations provide a computational approach to explore the conformational flexibility of this compound over time. nih.gov By simulating the movements of all atoms in the peptide and surrounding solvent molecules, MD can generate a detailed picture of the accessible conformational states and the transitions between them. nih.govresearchgate.net

    MD simulations can complement experimental NMR data by providing a dynamic model that explains the observed average properties. researchgate.net For instance, simulations can help to interpret ambiguous NOE signals that may arise from averaging over multiple conformations. Furthermore, MD can be used to study the influence of specific interactions, such as the potential for an electrostatic interaction between the aromatic ring of tyrosine and a backbone amide hydrogen. researchgate.net The accuracy of these simulations is dependent on the chosen force field and water model. researchgate.net

    Solvent Effects on this compound Conformational Ensembles

    Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

    For a small peptide like this compound, the CD spectrum in the far-UV region (190-250 nm) is dominated by the contributions from the peptide bonds. Different secondary structures give rise to characteristic CD signals. For example, a β-turn conformation might show a positive band around 205 nm and a negative band near 220 nm. An extended or random coil structure typically exhibits a strong negative band below 200 nm. srce.hr

    The near-UV CD spectrum (250-310 nm) is sensitive to the environment of aromatic side chains, such as the tyrosine residue in this compound. nih.gov Changes in the conformation that alter the orientation or interactions of the tyrosine ring will be reflected in the near-UV CD spectrum. nih.gov The presence of strong Tyr bands in the aromatic region can indicate a rigid structure. nih.gov

    The following table summarizes typical CD spectral features for different secondary structures.

    Secondary StructureWavelength (nm) and Sign of Cotton Effect
    α-HelixNegative bands at ~222 and ~208 nm, Positive band at ~193 nm
    β-SheetNegative band at ~218 nm, Positive band at ~195 nm
    β-TurnVaries with turn type, often a weak negative band ~220-230 nm and a positive band ~200-210 nm
    Random CoilStrong negative band below 200 nm

    These are general characteristics and the exact positions and intensities can vary.

    By performing CD measurements in different solvents, one can monitor changes in the secondary structure of this compound, corroborating findings from NMR and MD simulations. srce.hr

    Vibrational Spectroscopy (FT-IR) for Peptide Bond Integrity

    Fourier-transform infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing information about its chemical structure and bonding. fu-berlin.de For peptides, the amide I and amide II bands are particularly informative. leibniz-fli.de

    The amide I band, occurring between 1600 and 1700 cm⁻¹, is primarily due to the C=O stretching vibration of the peptide backbone. leibniz-fli.de Its frequency is sensitive to the hydrogen-bonding pattern and the secondary structure. researchgate.net Different secondary structures give rise to distinct amide I frequencies. For example, β-sheets typically show a strong band around 1620-1640 cm⁻¹, while α-helices absorb around 1650-1658 cm⁻¹. acs.org β-turns can have components in both the higher and lower frequency regions of the amide I band. acs.org

    The amide II band, found between 1510 and 1580 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. leibniz-fli.de While more complex to interpret than the amide I band, it can also provide information about conformation and hydrogen bonding. acs.org

    The following table presents a general correlation between amide I band frequencies and peptide secondary structures.

    Secondary StructureAmide I Frequency (cm⁻¹)
    α-Helix1650 - 1658
    β-Sheet (antiparallel)1610 - 1640 and a weaker band at 1680 - 1700
    β-Turn1660 - 1695
    Random Coil1640 - 1650

    These are approximate ranges and can be influenced by solvent and side-chain effects.

    By analyzing the FT-IR spectrum of this compound, particularly the position and deconvolution of the amide I band, one can assess the integrity of the peptide bonds and gain further insights into the predominant secondary structural elements present in the conformational ensemble. acs.orgnih.gov The combination of FT-IR with other spectroscopic techniques provides a robust framework for the comprehensive structural elucidation of this tripeptide. nih.gov

    Theoretical and Computational Approaches to this compound Structure

    The three-dimensional structure of the tripeptide this compound in a given environment is not static but exists as an ensemble of interconverting conformers. Theoretical and computational chemistry provides powerful tools to explore the potential energy surface of this molecule, identifying low-energy (and thus more populated) conformations and understanding the structural preferences dictated by its amino acid sequence.

    Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict the electronic structure and geometry of molecules from first principles, without reliance on empirical parameters. These methods are instrumental in studying peptides like this compound.

    Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the electronic Schrödinger equation to varying levels of approximation. researchgate.net While computationally intensive, they provide a rigorous framework for conformational analysis. researchgate.net For instance, a hierarchical approach might use HF for initial geometry optimizations, followed by higher-level MP2 calculations for more accurate energy evaluations of the most stable conformers found. researchgate.net

    Density Functional Theory (DFT) has become a widely used alternative, offering a favorable balance between computational cost and accuracy. researchgate.netscribd.com Methods like B3LYP are commonly employed to investigate the structural and vibrational properties of dipeptides and larger systems. researchgate.netrsc.org For a molecule like this compound, DFT calculations can determine the relative energies of various folded and extended structures, predict vibrational frequencies for comparison with experimental spectroscopic data, and map out the electron density to analyze bonding and intermolecular interactions. researchgate.netmdpi.com Studies on the related pentapeptide Leu-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH) have successfully used DFT methods, such as M06-2X, to identify numerous low-energy structures in both the gas phase and in solution. nih.govacs.org

    Table 1: Common Computational Methods for Peptide Analysis

    Method Type Specific Functional/Level Typical Application
    Ab Initio Hartree-Fock (HF) Initial geometry optimization of many conformers. researchgate.netnih.gov
    Ab Initio Møller-Plesset (MP2) High-accuracy single-point energy calculations or final optimization of key conformers. researchgate.net
    Density Functional Theory (DFT) B3LYP Geometry optimization and vibrational frequency calculations for stable conformers. researchgate.netrsc.org

    Given the conformational flexibility of a tripeptide, exploring all possible structures is a significant challenge. Molecular modeling and energy minimization techniques employ a hierarchical strategy to systematically search for and refine stable conformers.

    The process often begins with a conformational search using molecular mechanics force fields, such as ECEPP3. nih.gov This involves systematically rotating the flexible dihedral angles of the peptide backbone (φ, ψ) and side chains (χ) to generate thousands of initial structures. These computationally inexpensive force fields are used to perform an initial energy minimization on this large set of structures, filtering out high-energy and sterically forbidden conformations. nih.gov

    The resulting low-energy structures from the force field calculations are then subjected to more accurate, higher-level quantum mechanical calculations for re-optimization. nih.gov This multi-step approach is efficient, as it uses faster methods to narrow down the conformational space before applying more computationally demanding DFT or ab initio methods to a smaller, more relevant set of candidate structures. nih.govacs.org For example, a common workflow involves taking hundreds of conformers from a force field search and re-optimizing them at the HF/3-21G(d) level, followed by final energy calculations and optimization of the most stable structures using a larger basis set with DFT, such as M06-2X/6-31+G(d). nih.gov This ensures a thorough exploration of the peptide's conformational landscape to identify the global minimum and other significant low-energy states.

    Table 2: Hierarchical Workflow for Peptide Conformational Analysis

    Step Method Purpose
    1. Initial Structure Generation Systematic rotation of dihedral angles Create a comprehensive set of possible starting conformations. nih.gov
    2. Initial Energy Minimization Molecular Mechanics (e.g., ECEPP3) Quickly filter out high-energy structures and obtain a set of plausible conformers. nih.gov
    3. Quantum Mechanical Optimization Low-Level Theory (e.g., HF/3-21G(d)) Re-optimize the geometry of the plausible conformers with a more accurate method. nih.gov

    Ab Initio and Density Functional Theory (DFT) Calculations

    Influence of Tyrosine, Leucine, and Glycine Residues on Overall Conformation and Stability

    The primary sequence of this compound dictates its conformational preferences through the distinct physicochemical properties of its constituent amino acid side chains.

    The stability and structure of this compound are significantly influenced by non-covalent interactions involving its side chains.

    Leucine (Leu): The isobutyl side chain of Leucine is aliphatic and strongly hydrophobic. au.dk This hydrophobicity drives the side chain to minimize contact with aqueous environments, promoting its involvement in van der Waals interactions within the peptide's core or with other nonpolar moieties. au.dkvaia.com In a folded conformation, the Leucine side chain would likely be oriented to interact with the aromatic ring of Tyrosine. Its position in the sequence also matters; studies on tripeptide isomers show that a C-terminal leucine can result in a larger, more extended structure compared to when it is in the N-terminal position. iu.edu

    Tyrosine (Tyr): The Tyrosine residue possesses a large side chain containing a phenolic ring. This ring is both aromatic and hydrophobic, making it capable of engaging in favorable van der Waals forces and hydrophobic interactions. au.dkrsc.org Aromatic residues are known to be particularly effective in intermolecular interactions due to their large, nonpolar surface areas and structural rigidity. rsc.org The phenolic ring can also participate in π-π stacking interactions if the peptide were to dimerize or interact with another aromatic group. Furthermore, the hydroxyl (-OH) group on the ring introduces polarity and the capacity for hydrogen bonding.

    Glycine (Gly): Glycine is unique as it lacks a side chain, having only a hydrogen atom at this position. au.dk This absence of a bulky side chain imparts significant conformational flexibility to the peptide backbone at the Glycine residue. This "flexibility point" allows the peptide chain to adopt a wider range of φ and ψ dihedral angles, facilitating the formation of turns and compact structures that would be sterically hindered by larger side chains. frontiersin.org This enables the Leucine and Tyrosine residues to orient themselves for optimal interaction.

    Hydrogen bonds are critical for stabilizing specific conformations of peptides. In this compound, a network of intramolecular hydrogen bonds can form between backbone and side-chain groups.

    The primary donors for hydrogen bonds are the protonated N-terminal amine (-NH3+), the amide protons of the peptide bonds (Gly and Tyr), and the hydroxyl proton of the Tyrosine side chain. The primary acceptors are the carbonyl oxygens of the peptide bonds (Leu and Gly) and the C-terminal carboxylate group (-COO-), as well as the oxygen atom of the Tyrosine hydroxyl group.

    These interactions can give rise to defined secondary structure elements. A common motif in small peptides is the β-turn, which is a 10-atom hydrogen-bonded ring (C=O(i)···H-N(i+3)). acs.org The flexibility of the central Glycine residue in this compound could facilitate the formation of such a turn, bringing the N-terminal Leucine and C-terminal Tyrosine into closer proximity. The hydroxyl group of the Tyrosine side chain can also form a crucial hydrogen bond, either with a backbone carbonyl group or with the C-terminal carboxylate, further stabilizing a folded structure. rsc.org Crystal structures of related peptides show that the tyrosine hydroxyl group can form direct hydrogen bonds with other parts of the molecule or receptor sites. rsc.org

    Table 3: Potential Hydrogen Bond Donors and Acceptors in this compound

    Potential Donors Potential Acceptors
    N-terminal Amine (-NH3+) Leu Carbonyl Oxygen (C=O)
    Glycine Amide (N-H) Glycine Carbonyl Oxygen (C=O)
    Tyrosine Amide (N-H) Tyrosine Hydroxyl Oxygen (-OH)

    Biochemical Interactions and Molecular Recognition of H Leu Gly Tyr Oh

    The interaction of peptides with proteins is a cornerstone of many physiological processes, governed by a combination of factors including shape, charge, and the chemical properties of the amino acid side chains. For H-Leu-Gly-Tyr-OH, its potential interactions are dictated by the hydrophobic nature of leucine (B10760876), the flexibility of glycine (B1666218), and the aromatic and hydrogen-bonding capabilities of tyrosine.

    Characterization of Binding Affinities and Specificity

    Direct quantitative data on the binding affinities and specificity of this compound for specific protein targets are not extensively documented in publicly available research. However, a vendor of the chemical notes that the tripeptide is implicated in processes such as cell proliferation and endothelial cell function, suggesting it may interact with receptors or enzymes involved in these pathways. cymitquimica.com The specificity of such interactions would be determined by the unique three-dimensional pocket of a target protein that can favorably accommodate the sequence of leucine, glycine, and tyrosine residues.

    Peptides containing related sequences have been shown to be part of recognition motifs. For instance, the heptapeptide (B1575542) sequence Val-Leu-Gly-Tyr-Lys-Val-Arg is essential for the interaction between the RGL1 protein and the GID1A/GA4 receptor complex in Arabidopsis thaliana, indicating that a Leu-Gly-Tyr core can be a crucial part of a larger binding interface.

    Role of the Tyrosine Moiety in Receptor Binding and π-π Interactions

    The tyrosine residue is a critical component for molecular recognition in many peptide-protein interactions. Its phenolic side chain can participate in several types of non-covalent interactions, which are crucial for the stability and specificity of binding.

    Hydrogen Bonding: The hydroxyl group (-OH) of tyrosine can act as both a hydrogen bond donor and acceptor, forming connections with appropriate residues on a receptor or enzyme active site.

    Hydrophobic Interactions: The aromatic ring of tyrosine contributes to hydrophobic interactions, helping to anchor the peptide in a nonpolar binding pocket.

    π-π Stacking: The electron-rich aromatic ring can engage in π-π stacking interactions with other aromatic residues (like Phenylalanine, Tryptophan, or another Tyrosine) on the target protein. This type of interaction is a significant contributor to the binding energy of many protein-ligand complexes.

    In the context of this compound, the C-terminal tyrosine is well-positioned to be a primary determinant of binding specificity. The orientation of its aromatic ring relative to the peptide backbone would influence its ability to fit into a receptor's binding site and form these crucial interactions. The oxidation of tyrosine residues is also a known chemical reaction that can alter the function and interactions of peptides.

    Receptor Binding Studies and Ligand-Target Recognition

    While direct receptor binding data for this compound is scarce, research on its isomer, H-Tyr-Leu-Gly-OH (YLG), provides significant insights into how such a tripeptide might function as a signaling molecule.

    Investigation of this compound as a Potential Ligand for Specific Receptors

    There is no direct evidence identifying this compound as a ligand for a specific receptor. However, the closely related tripeptide YLG, which can be released from bovine αS-casein by gastrointestinal proteases, has been shown to exhibit potent anxiolytic-like activity in animal models. nih.gov This suggests that peptides with this composition can act as bioactive signaling molecules. The study on YLG found that its biological effects were not due to direct binding to the primary receptors tested but rather through the modulation of major neurotransmitter systems. nih.gov

    Furthermore, peptides containing the Tyr-Leu motif, such as Arg-Tyr-Leu-Gly-Tyr-Leu-Glu derived from bovine β-casein, have demonstrated opioid activity, implying interaction with opioid receptors. mdpi.com This suggests that peptides incorporating the Leu-Gly-Tyr sequence might also be investigated for activity at such receptors.

    Competitive Binding Assays with Known Receptor Agonists/Antagonists

    Competitive binding assays for this compound are not described in the available literature. However, for its isomer YLG, its anxiolytic effects were shown to be blocked by antagonists of specific neurotransmitter receptors. nih.gov This indicates an indirect interaction with these signaling pathways.

    Receptor SystemAntagonist Used to Block YLG EffectImplication for YLG's Mechanism
    Serotonin (B10506) 5-HT1AWAY100135YLG modulates the serotonin pathway. nih.gov
    Dopamine (B1211576) D1SCH23390YLG modulates the dopamine pathway. nih.gov
    GABA(A)BicucullineYLG modulates the GABAergic system. nih.gov

    This table is based on data for the isomeric peptide H-Tyr-Leu-Gly-OH.

    These findings, while not directly applicable to this compound, highlight a plausible mechanism for small peptides: they may not act as classical ligands that directly compete for a primary binding site but rather as allosteric modulators or as agents that influence neurotransmitter release or metabolism.

    Modulation of Enzymatic Activities by this compound

    Peptides can act as substrates, inhibitors, or modulators of enzymes. The peptide bonds of this compound are susceptible to cleavage by various peptidases.

    Research on the processing of the related YLG peptide has identified several enzymes that can act upon it. nih.gov Using a synthetic model, it was determined that trypsin can cleave the N-terminus of YLG, while elastase and carboxypeptidase can cleave the C-terminus. nih.gov This demonstrates that tripeptides of this nature are substrates for common digestive and metabolic enzymes.

    While there is no specific data showing this compound as an inhibitor or activator of a particular enzyme, many bioactive peptides derived from food sources are known to inhibit enzymes like angiotensin-converting enzyme (ACE). imrpress.com The structure of this compound, with its hydrophobic N-terminal leucine and aromatic C-terminal tyrosine, fits the general profile of some ACE-inhibitory peptides, though specific inhibitory activity would require experimental verification.

    Interactions with Other Biological Macromolecules (e.g., Nucleic Acids, Lipids)

    While direct experimental studies on the interaction of this compound with biological macromolecules like nucleic acids and lipids are not extensively documented, the behavior of its constituent amino acids and closely related peptides provides significant insights into its potential interactions.

    Interactions with Nucleic Acids:

    The potential for this compound to interact with nucleic acids (DNA and RNA) would be largely mediated by its C-terminal tyrosine residue. Aromatic amino acids are known to play a crucial role in protein-nucleic acid recognition. Tyrosine, in particular, can engage in stacking interactions with the nucleic acid bases. nih.gov This type of interaction is significant in the selective recognition of single-stranded nucleic acid structures.

    The mainchain atoms of amino acids within a peptide can also form hydrogen bonds with the bases and the sugar-phosphate backbone of RNA. For instance, the mainchain of a leucine residue can form hydrogen bonds with an adenine (B156593) base. nih.gov Although the specific peptide this compound has not been the subject of such studies, the fundamental chemistry of its amino acids suggests it could engage with RNA through a combination of hydrogen bonding and potential stacking interactions involving the tyrosine ring. Some peptide derivatives, such as H-Leu-Leu-Tyr-OH, have been reported to bind to DNA, suggesting that peptides with similar compositions can interact with the genetic material. biosynth.com

    Interactions with Lipids:

    The interaction of this compound with lipid membranes is anticipated to be driven by hydrophobic and electrostatic forces. The leucine residue's bulky, nonpolar side chain and the aromatic ring of tyrosine can facilitate the peptide's association with the nonpolar interior of a lipid bilayer.

    Studies on enkephalins, which are pentapeptides with the sequence Tyr-Gly-Gly-Phe-Leu or Tyr-Gly-Gly-Phe-Met, offer a valuable model for understanding these interactions. Research using NMR spectroscopy has shown that these peptides associate with phospholipid micelles. pnas.org The binding involves the hydrophobic insertion of the tyrosine and leucine/methionine side chains into the nonpolar core of the lipid assembly. pnas.org This association can be further stabilized by electrostatic interactions between the peptide's terminal groups and the charged head groups of the lipids. pnas.org A proposed "attraction-interaction" model suggests that negatively charged lipids can first attract the peptide electrostatically, which then facilitates the hydrophobic interactions that drive its insertion into the membrane. pnas.org This structural plasticity allows such peptides to adopt different conformations in aqueous solution versus at a membrane interface. vulcanchem.com

    Supramolecular Host-Guest Chemistry with this compound

    The field of supramolecular chemistry investigates the non-covalent interactions between a "host" molecule and a "guest" molecule. The peptide this compound, with its distinct side chains, is an excellent candidate for acting as a guest in various host-guest systems. Its recognition by synthetic host molecules is primarily driven by the hydrophobic and aromatic characteristics of its leucine and tyrosine residues.

    Interactions with Cucurbit[n]urils:

    Cucurbit[n]urils (Q[n] or CB[n]) are a family of macrocyclic host molecules with a hydrophobic cavity and two polar, carbonyl-lined portals. They are known to bind with high affinity and selectivity to specific amino acid residues. rsc.org Cucurbit google.comuril (Q8), in particular, is well-suited to simultaneously encapsulate two aromatic or hydrophobic guest molecules within its cavity.

    While direct studies on this compound are limited, extensive research on peptides containing the Leu-Tyr dipeptide motif provides a clear picture of the likely interactions. Studies on the peptide Gly-Gly-Leu-Tyr-Gly-Gly-Gly (GGLYGGG) have shown that Q8 binds to the non-terminal Leu-Tyr site. nih.gov X-ray crystallography of the complex revealed that the side chains of both leucine and tyrosine are included within the Q8 cavity, and the interaction is further stabilized by a network of hydrogen bonds between the peptide backbone and the carbonyl portals of the host. nih.govrsc.org A key finding was that the binding of Q8 induces the peptide to adopt a specific secondary structure, a type II β-turn. nih.gov

    The sequence of the amino acids is critical for binding affinity. Isothermal titration calorimetry (ITC) has been used to determine the thermodynamic parameters for the binding of Q8 to sequence isomers. For example, the peptide H-Leu-Tyr-Gly-Gly-Gly-OH (LYGGG) binds to Q8 with a dissociation constant (Kd) of 1.2 nM, which is approximately 170-fold tighter than its isomer H-Tyr-Leu-Gly-Gly-Gly-OH (YLGGG), which has a Kd of 150-200 nM. rsc.orgrsc.org This high affinity and sequence selectivity highlight the precise molecular recognition capabilities of cucurbituril (B1219460) hosts.

    Table 1: Thermodynamic Data for the Binding of Leu-Tyr Containing Peptides to Cucurbit google.comuril (Q8)

    Guest PeptideBinding Constant (Ka, M⁻¹)Dissociation Constant (Kd)Enthalpy (ΔH, kcal/mol)Entropy (TΔS, kcal/mol)Reference
    H-Leu-Tyr-Gly-Gly-Gly-OH8.3 x 10⁸1.2 nM-14.2-2.0 rsc.org
    H-Tyr-Leu-Gly-Gly-Gly-OH6.7 x 10⁶150 nM-14.9-5.5 rsc.orgrsc.org

    Interactions with Cyclodextrins and Calixarenes:

    Cyclodextrins (CDs) are another class of macrocyclic hosts, composed of glucose units, that possess a hydrophobic inner cavity. nih.gov They are known to form inclusion complexes with hydrophobic parts of guest molecules, such as the aromatic side chain of tyrosine. nih.gov The binding of peptides to cyclodextrins is influenced by the size of the CD cavity and the structure of the peptide. While specific data for this compound is not available, the general principle is that the tyrosine side chain would likely be the primary binding determinant, inserting into the cyclodextrin (B1172386) cavity.

    Calixarenes are phenol-based macrocycles that can be functionalized to bind specific guests. Anionic calixarenes, such as sulfonato-calixarenes, are particularly effective at binding to proteins and peptides by recognizing positively charged amino acid side chains like lysine (B10760008) and arginine, as well as hydrophobic residues. acs.org The larger calixarenes, such as calix google.comarene, can mold to a peptide's surface and accommodate several residues within small cavities. acs.org The interaction of this compound with a suitable calixarene (B151959) would likely involve the inclusion of the leucine and/or tyrosine side chains, driven by hydrophobic and van der Waals interactions.

    Enzymatic Susceptibility and Controlled Degradation of H Leu Gly Tyr Oh

    Identification of Peptidases and Proteases Responsible for H-Leu-Gly-Tyr-OH Cleavage

    The enzymatic cleavage of this compound is facilitated by a range of peptidases and proteases that recognize specific amino acid residues or sequence motifs. Early research identified that enzymes from the pancreas, specifically a carboxy-polypeptidase, could hydrolyze peptides with a terminal tyrosine group, such as leucyl-glycyl-tyrosine. annualreviews.org Aminopeptidases, which cleave the N-terminal amino acid, and carboxypeptidases, which act on the C-terminal amino acid, are primary candidates for its degradation.

    Several classes of proteases exhibit specificity that would enable the cleavage of this compound. For instance, chymotrypsin (B1334515) preferentially cleaves peptide bonds C-terminal to aromatic amino acids like tyrosine. expasy.org Pepsin also demonstrates a preference for cleaving at aromatic residues such as tyrosine and leucine (B10760876). expasy.org Furthermore, certain microbial enzymes, like peptidases from Neurospora crassa, have been shown to hydrolyze glycyl-L-leucyl-L-tyrosine. asm.org Broad-specificity aminopeptidases, which can cleave various N-terminal residues including leucine, are also capable of initiating the breakdown of this tripeptide. researchgate.net

    Below is a table summarizing potential enzymatic cleavage sites on this compound.

    Table 1: Potential Enzymatic Cleavage of this compoundAminopeptidasesLeuChymotrypsinTyrPepsinLeuTyrCarboxypeptidasesTyrThermolysinGly

    Kinetics and Mechanism of Enzymatic Hydrolysis

    The kinetics of enzymatic hydrolysis follow a first-order rate law, with rates increasing exponentially with temperature. nih.gov The mechanism of hydrolysis by proteases like chymotrypsin involves a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, and aspartate) in the enzyme's active site. This system facilitates a nucleophilic attack on the carbonyl carbon of the peptide bond, leading to the formation of a transient tetrahedral intermediate and subsequent bond scission.

    The specificity of proteolytic enzymes is determined by the interaction between the amino acid residues of the substrate and the binding pockets of the enzyme. expasy.org The Schechter and Berger nomenclature (P4-P3-P2-P1-P1'-P2'-P3'-P4', where cleavage occurs between P1 and P1') is used to describe these interactions. expasy.org

    Tyrosine (P1 position for Chymotrypsin): The C-terminal tyrosine residue makes the Gly-Tyr peptide bond a prime target for chymotrypsin. Chymotrypsin has a deep, hydrophobic S1 pocket that accommodates large aromatic side chains like that of tyrosine, positioning the adjacent peptide bond for cleavage. expasy.org

    Glycine (B1666218) (P2 position for Chymotrypsin): The central glycine residue occupies the P2 position. Its small, flexible nature generally does not hinder access to the active site.

    Contrasting Specificity (Trypsin): Unlike chymotrypsin, trypsin preferentially cleaves at basic residues like lysine (B10760008) (Lys) or arginine (Arg) at the P1 position. expasy.org Therefore, this compound would not be a substrate for trypsin.

    Carboxypeptidase and Elastase: Carboxypeptidases recognize and cleave the C-terminal residue, making the tyrosine in this compound a target. Elastase, another serine protease, typically cleaves after small, neutral residues and would not be expected to act efficiently on this tripeptide.

    Table 2: Influence of this compound Residues on Protease Specificity

    Residue Position (Relative to Gly-Tyr bond) Role in Specificity
    Leucine P3 Influences binding affinity; recognized by enzymes like pepsin.
    Glycine P2 Small side chain offers flexibility, generally permissible in binding pockets.
    Tyrosine P1 Primary recognition site for chymotrypsin due to its aromatic side chain fitting into the S1 pocket. Target for carboxypeptidases.

    Chemical Cleavage Strategies and Site-Specific Scission

    Beyond enzymatic methods, chemical reagents can achieve site-specific cleavage of peptide backbones. acs.org These strategies often target the unique chemical functionalities of specific amino acid side chains. For peptides containing tyrosine, its electron-rich phenol (B47542) group is a common target for chemical cleavage reactions. nih.gov

    A notable method for tyrosine-selective cleavage involves oxidation. The Dess-Martin periodinane (DMP) reagent has been successfully used to induce the scission of the N-terminal amide bond of tyrosine residues under mild conditions. rsc.orgnih.gov This reaction proceeds with high site-selectivity for tyrosine and tolerates a wide range of other functional groups. rsc.org

    The mechanism involves the hyperoxidation of the tyrosine residue by DMP. nih.gov This leads to the cleavage of the amide bond on the N-terminal side of the tyrosine. The process yields two products: an intact N-terminal peptide fragment (H-Leu-Gly in this case) and a C-terminal peptide fragment bearing a highly modified, hyperoxidized tyrosine motif known as 4,5,6,7-tetraoxo-1H-indole-2-carboxamide (TICA). rsc.orgrsc.org This method is particularly valuable for protein sequencing and the analysis of cyclic peptides containing tyrosine. nih.govnih.gov Electrochemical oxidation of the tyrosine phenol group represents another approach to achieve similar C-terminal amide bond cleavage. nih.gov

    Table 3: Comparison of Tyrosine Cleavage Methods

    Method Reagent Cleavage Site N-Terminal Fragment C-Terminal Fragment
    DMP Oxidation Dess-Martin periodinane N-terminal to Tyrosine Intact (H-Leu-Gly) Modified Tyr (TICA)
    Electrochemical Oxidation Electrochemical cell C-terminal to Tyrosine Modified Tyr (spirodienone-lactone) Intact

    Modern proteomics has driven the development of sophisticated peptide fragmentation techniques, primarily within the context of tandem mass spectrometry (MS/MS). These methods allow for the controlled fragmentation of peptides to determine their amino acid sequence (de novo sequencing). metwarebio.com

    Collision-Induced Dissociation (CID): In CID, peptide ions are accelerated and collided with an inert gas. This energy input causes fragmentation primarily along the peptide backbone, generating b- and y-type fragment ions. creative-proteomics.comwikipedia.org Analysis of the mass differences between these ions reveals the peptide sequence.

    Electron-Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD): ETD and ECD are non-ergodic fragmentation methods that involve transferring electrons to peptide ions. This induces cleavage of the N-Cα bond of the peptide backbone, producing c- and z-type ions. creative-proteomics.comwikipedia.org These methods are particularly useful for preserving post-translational modifications that might be lost during CID.

    These advanced fragmentation methodologies provide powerful tools for the controlled degradation and detailed structural analysis of peptides like this compound, complementing traditional enzymatic and chemical cleavage techniques. bioinfor.comresearchgate.net

    Table of Mentioned Compounds

    Compound Name Abbreviation
    This compound -
    Leucine Leu
    Glycine Gly
    Tyrosine Tyr
    Lysine Lys
    Arginine Arg
    Phenylalanine Phe
    Tryptophan Trp
    Serine Ser
    Histidine His
    Aspartate Asp
    Dess-Martin periodinane DMP

    Advanced Analytical Methodologies for H Leu Gly Tyr Oh Research

    High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment and Molecular Weight Confirmation

    High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an indispensable tool for the analysis of synthetic peptides like H-Leu-Gly-Tyr-OH. Reversed-phase HPLC (RP-HPLC) is commonly employed to assess the purity of the peptide sample. In this technique, the peptide is passed through a column containing a nonpolar stationary phase, and separation is achieved based on the hydrophobicity of the molecule. For synthetic peptides, purity levels are often expected to exceed 95% or 98% vulcanchem.comvulcanchem.com.

    The eluent from the HPLC system is directed into a mass spectrometer, which serves as a highly specific and sensitive detector. Mass spectrometry confirms the identity of the peptide by measuring its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₁₇H₂₅N₃O₅, the expected monoisotopic mass is approximately 351.1794 Da chemicalbook.com. The detection of the protonated molecule [M+H]⁺ at m/z ≈ 352.1872 provides strong evidence for the presence of the target peptide.

    Table 1: Molecular Weight Confirmation of this compound by LC-MS

    Parameter Theoretical Value Observed Value (Hypothetical)
    Molecular Formula C₁₇H₂₅N₃O₅ -
    Monoisotopic Mass 351.1794 Da 351.1798 Da

    Quantitative Amino Acid Analysis for Compositional Verification

    Quantitative Amino Acid Analysis (AAA) is a biochemical method used to determine the amino acid composition of a peptide. This technique provides compositional verification by confirming the presence and relative abundance of the constituent amino acids. The process involves the complete hydrolysis of the peptide into its individual amino acids, typically using strong acid (e.g., 6M HCl).

    Following hydrolysis, the resulting amino acid mixture is separated, identified, and quantified. Common analytical methods include ion-exchange chromatography with post-column ninhydrin (B49086) derivatization or reversed-phase HPLC with pre-column derivatization using fluorescent reagents metbio.netmdpi.comresearchgate.net. For this compound, the analysis should yield Leucine (B10760876), Glycine (B1666218), and Tyrosine in an equimolar, or 1:1:1, ratio, confirming the peptide's composition. lcms.cz

    Table 2: Compositional Verification of this compound by Amino Acid Analysis

    Amino Acid Expected Molar Ratio Observed Molar Ratio (Hypothetical)
    Leucine (Leu) 1.0 1.02
    Glycine (Gly) 1.0 0.99

    Advanced Mass Spectrometry Techniques for Peptide Sequencing and Fragmentation

    While HPLC-MS confirms molecular weight and AAA verifies composition, advanced mass spectrometry techniques are required to elucidate the primary structure, or amino acid sequence, of the peptide.

    Tandem Mass Spectrometry (MS/MS) is a powerful technique for peptide sequencing. nih.gov In an MS/MS experiment, the protonated parent peptide ion ([M+H]⁺) is selected in the first mass analyzer and then subjected to fragmentation, typically through Collision-Induced Dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer.

    Fragmentation predominantly occurs at the peptide bonds, generating a series of predictable ions known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. core.ac.ukacs.org For this compound, the fragmentation pattern would confirm the Leu-Gly-Tyr sequence.

    Table 3: Theoretical MS/MS Fragmentation Ions for this compound ([M+H]⁺ = 352.18 m/z)

    Ion Type Sequence Theoretical m/z
    b₁ L 114.09
    b₂ LG 171.11
    y₁ Y 182.08

    High-Resolution Mass Spectrometry (HRMS) provides mass measurements with very high accuracy, typically in the low parts-per-million (ppm) range. pnas.org This precision allows for the determination of a molecule's elemental formula from its exact mass, which is critical for distinguishing between peptides with the same nominal mass but different amino acid compositions (isobaric peptides). HRMS is also invaluable for analyzing fragmentation data, as the high mass accuracy of fragment ions provides greater confidence in sequence assignments. researchgate.net The use of HRMS can confirm the elemental composition of both the parent peptide and its sequence-specific fragments.

    Table 4: High-Resolution Mass Measurement of this compound

    Parameter Calculated Exact Mass (m/z) Hypothetical Observed Mass (m/z) Mass Error (ppm)

    Tandem Mass Spectrometry (MS/MS)

    Electrophoretic Methods for Peptide Separation and Characterization

    Electrophoretic methods separate molecules based on their migration in an electric field. Capillary Electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of peptides. researchgate.net In CE, peptides are separated based on their charge-to-size ratio in a narrow capillary filled with an electrolyte buffer. rsc.org This method can be used to assess the purity of this compound, as impurities or degradation products would likely exhibit different electrophoretic mobilities. The separation is influenced by factors such as the peptide's net charge (which depends on the pH of the buffer and the pKa values of its ionizable groups) and its hydrodynamic radius.

    Research Applications and Potential of H Leu Gly Tyr Oh in Chemical Biology

    H-Leu-Gly-Tyr-OH as a Model Peptide for Fundamental Biochemical Studies

    The simple, well-defined structure of this compound makes it an effective model for investigating complex biological phenomena at a molecular level. Researchers utilize such short peptides to dissect the fundamental forces and interactions that govern the behavior of larger, more intricate proteins.

    Investigation of Protein Folding and Peptide-Protein Interactions

    While direct studies on this compound are specific, its sequence isomers and related peptides are instrumental in understanding peptide-protein interactions. The folding of a peptide and its ability to bind to a receptor are dictated by weak, non-covalent forces. stereoelectronics.org The amino acids present—Leucine (B10760876), Glycine (B1666218), and Tyrosine—contribute to these interactions through hydrophobic effects, hydrogen bonding, and van der Waals forces. stereoelectronics.orgmpg.de

    Research into the molecular recognition of peptides by synthetic receptors like cucurbit nih.govuril (Q8) provides profound insights into these interactions. Studies on the binding of pentapeptides containing Leu-Tyr and Tyr-Leu sequences to Q8 reveal how sequence order dramatically impacts binding affinity and conformation. rsc.orgresearchgate.netrsc.org For instance, the peptide H-Leu-Tyr-Gly-Gly-Gly-OH binds to the Q8 receptor with approximately 100-fold greater tightness than its isomer, H-Tyr-Leu-Gly-Gly-Gly-OH. rsc.org High-resolution crystal structures show that in the more tightly bound complex, the side chains of both Leucine and Tyrosine are included within the receptor's cavity, and the peptide backbone adopts a specific turn structure. rsc.orgresearchgate.netrsc.org This detailed structural information helps elucidate the principles governing how proteins recognize and bind to specific peptide sequences.

    Probing the Basic Principles of Peptide Bonding and Molecular Recognition

    The principles of molecular recognition—how molecules selectively bind to one another—are fundamental to all biological processes. Peptides containing aromatic residues like Tyrosine are particularly important in these interactions. rsc.orgnih.gov The study of how this compound and its sequence isomers interact with host molecules serves as a powerful tool to probe these principles.

    Isothermal titration calorimetry (ITC) experiments have been used to quantify the thermodynamics of these interactions, providing data on binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). rsc.org This research demonstrates that binding is often driven by favorable enthalpy changes, which are counteracted by unfavorable entropy changes. rsc.org The significant difference in binding affinity between sequence isomers, as shown in the table below, underscores the exquisite selectivity of molecular recognition, where subtle changes in structure lead to large changes in binding energy. rsc.orgresearchgate.netrsc.org The ability of the Tyrosine residue's hydroxyl group to form a hydrogen bond, either directly or via a water molecule, with the receptor is a critical determinant of binding strength and specificity. rsc.orgrsc.org

    Table 1: Thermodynamic Data for Peptide Binding to Cucurbit nih.govuril (Q8) Receptor This table illustrates the impact of peptide sequence on binding affinity, providing insight into molecular recognition principles. Data collected at 300 K in 10 mM sodium phosphate, pH 7.0.

    Peptide Sequence Dissociation Constant (Kd) in nM Enthalpy Change (ΔH) in kcal/mol Entropic Contribution (-TΔS) in kcal/mol
    H-Leu-Tyr -Gly-Gly-Gly-OH 1.2 ± 0.1 -17.0 ± 0.1 4.7 ± 0.1
    H-Tyr-Leu -Gly-Gly-Gly-OH 150 ± 20 -14.9 ± 0.2 5.5 ± 0.2

    Data sourced from research published in Chemical Science. rsc.org

    Building Block in the Design and Synthesis of Complex Peptide-Based Systems

    Beyond its use as a model system, this compound and its protected derivatives serve as fundamental building blocks in peptide synthesis. The sequential addition of such blocks allows for the construction of larger, more complex peptide-based architectures with tailored functions. acs.orgiris-biotech.de

    Development of Peptide-Based Materials and Nanostructures

    The self-assembly of short peptides into ordered nanostructures is a burgeoning area of materials science. These materials, which include hydrogels, nanotubes, and nanofibers, have potential applications in biomedicine. mdpi.com The process is driven by non-covalent interactions like hydrogen bonding and π–π stacking. mdpi.com

    Peptides containing aromatic residues and hydrophobic residues are excellent candidates for forming such materials. For example, a dipeptide containing Leucine, H-l-Leu-ΔPhe-OH, was found to be a potent hydrogelator, capable of forming a self-supporting gel at low concentrations. mdpi.com Similarly, the Tyrosine residue, with its phenolic side chain, can participate in dityrosine (B1219331) cross-linking, a process that can be used to stabilize peptide assemblies and create robust materials. acs.org The combination of the hydrophobic Leucine and the aromatic, cross-linkable Tyrosine in the this compound sequence makes it a promising motif for incorporation into novel, self-assembling peptide materials.

    Engineering of Peptide-Functionalized Probes and Tools

    Peptides can be conjugated to other molecules, such as nanoparticles or fluorescent dyes, to create specialized probes and tools for biological research. acs.orgmdpi.com The specific amino acid residues within the peptide determine its utility in these applications.

    The Tyrosine residue in this compound is particularly useful. Its phenol (B47542) group can act as a reducing agent, enabling the in situ synthesis of peptide-functionalized metal nanoparticles. mdpi.com Furthermore, peptides containing Tyrosine have been engineered into probes that specifically target denatured collagen in tissues. acs.org In one study, a series of collagen-targeting peptides were synthesized where a Tyrosine residue was incorporated into the sequence, resulting in a probe that could effectively stain pathological tissue samples. acs.org This highlights how a simple tripeptide motif containing a functional residue like Tyrosine can be leveraged to create sophisticated tools for bioanalysis and medical diagnostics.

    Exploration in Bioactive Peptide Discovery and Structure-Activity Relationship (SAR) Studies

    Short peptides are frequently fragments of larger, biologically active proteins and can exhibit a wide range of activities, including antimicrobial, antihypertensive, and opioid effects. nih.govnih.gov The sequence this compound is related to known bioactive peptides, making it and its derivatives interesting subjects for bioactive peptide discovery and for structure-activity relationship (SAR) studies, which aim to understand how chemical structure relates to biological function. nih.govnih.gov

    Table 2: Example of Structure-Activity Relationship (SAR) Data for Opioid Peptides This table presents binding affinity data for Dynorphin A and a modified analogue at the κ-opioid receptor (KOR), illustrating how changes in the peptide sequence affect biological activity.

    Compound Sequence Binding Affinity (Ki) at KOR in nM
    Dynorphin A (1-13)-NH2 H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg -Ile-Arg-Pro-Lys-Leu -Lys-NH2 0.15 ± 0.01
    [des-Arg7]Dyn A (1-13)-NH2 H-Tyr-Gly-Gly-Phe-Leu-Arg -Ile-Arg-Pro-Lys-Leu -Lys-NH2 0.20 ± 0.01

    Data adapted from a study on Dynorphin A analogues, demonstrating that removal of a specific Arginine residue had a minimal effect on binding affinity in this context. nih.gov

    Investigation of Anxiolytic-Like Activity from Related Peptides

    While direct studies on the anxiolytic activity of this compound are not extensively documented, research on related di- and tripeptides containing similar amino acid residues provides a strong basis for its investigation in this area.

    Notably, the dipeptide Tyrosyl-Leucine (Tyr-Leu or YL) has demonstrated significant anxiolytic-like effects in animal models, comparable to the pharmaceutical diazepam. nih.govsciopen.com Studies have shown that Tyr-Leu and other aromatic amino acid-leucine dipeptides, such as Phe-Leu and Trp-Leu, exert their effects through the activation of serotonin (B10506) 5-HT1A, dopamine (B1211576) D1, and GABA-A receptors. nih.gov The oral activity of these dipeptides further enhances their therapeutic potential. nih.gov

    Expanding on this, the tripeptide Tyr-Leu-Gly (YLG), which corresponds to a sequence found in bovine αS1-casein, has also been identified as a potent anxiolytic-like peptide. sciopen.comnih.gov Research mimicking gastrointestinal digestion showed that YLG is effectively released from casein and exhibits its anxiolytic effects after oral administration in mice. nih.gov The mechanism appears to involve the serotonin, dopamine, and GABA receptor systems, similar to the dipeptide YL. nih.gov

    These findings suggest that the Tyr-Leu sequence may be a key structural motif for this bioactivity. Although the sequence in this compound is different (Leu-Gly-Tyr), the presence of both leucine and tyrosine suggests that it warrants investigation for potential neuromodulatory effects.

    Table 1: Anxiolytic-Like Activity of Related Peptides
    PeptideSequenceSource/TypeObserved ActivityProposed Mechanism
    Tyr-Leu (YL)H-Tyr-Leu-OHDipeptidePotent anxiolytic-like activity, comparable to diazepam. nih.govsciopen.comActivation of serotonin 5-HT1A, dopamine D1, and GABA-A receptors. nih.gov
    Tyr-Leu-Gly (YLG)H-Tyr-Leu-Gly-OHTripeptide (from bovine αS-casein)Orally active anxiolytic-like effects in mice. nih.govActivation of serotonin, dopamine, and GABA receptor systems. nih.gov
    α-CasozepineH-Tyr-Leu-Gly-Tyr-Leu-Glu-Gln-Leu-Leu-Arg-OHDecapeptide (from bovine αS1-casein)Anxiolytic-like activity. nih.govBlocked by antagonists of serotonin 5-HT1A, dopamine D1, and GABA-A receptors. nih.gov

    Modulatory Effects on Biological Pathways (e.g., Cell Signaling)

    Peptides can act as signaling molecules that modulate various biological pathways. The amino acid composition of this compound, particularly the presence of leucine, points toward a potential role in regulating key cellular processes like the mTOR (mammalian target of rapamycin) signaling pathway.

    Leucine is an essential branched-chain amino acid that is a well-established activator of the mTORC1 signaling complex. glpbio.com The mTOR pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism. biorxiv.org Leucine's ability to activate mTORC1 is crucial for processes like T-cell activation and metabolic reprogramming. biorxiv.org Given that this compound contains a leucine residue, it could potentially influence mTOR signaling upon cellular uptake and enzymatic breakdown, thereby affecting protein synthesis and other metabolic functions.

    Research into Peptide-Based Vaccines and Therapeutic Scaffolds

    Short synthetic peptides are increasingly investigated as components of vaccines and therapeutic scaffolds due to their high specificity and potential for tailored design. The amino acids within this compound are relevant to this field of research.

    Peptide-based vaccines aim to elicit a specific immune response by presenting a small, defined epitope to the immune system. who.int The inclusion of certain amino acids can enhance the immunogenicity or stability of these vaccines. For example, tyrosine residues have been used to facilitate the cross-linking of peptide antigens to form more immunogenic nanoclusters. nih.gov In one study, a peptide antigen for the influenza A virus was modified with tyrosine-rich ends (GYGY-) to promote cross-linking, which enhanced the vaccine-specific immune response in mice. nih.gov

    Moreover, peptides containing sequences with glycine and leucine have been incorporated into therapeutic vaccine candidates. The PVX-401 vaccine, for instance, includes a peptide component derived from the CD138 antigen that contains both glycine and leucine. ontosight.ai These examples highlight how the constituent amino acids of this compound could be valuable in the design of peptide-based immunotherapeutics.

    Integration into Supramolecular Architectures for Targeted Recognition and Delivery

    Supramolecular chemistry involves the design of complex assemblies from smaller molecular components through non-covalent interactions. Peptides are excellent building blocks for such architectures due to their specific recognition capabilities.

    The tyrosine residue in this compound is of particular interest for supramolecular applications. The aromatic side chain of tyrosine can participate in strong non-covalent interactions, such as π-π stacking and hydrophobic interactions. x-mol.net This makes it a prime target for recognition by synthetic host molecules.

    A prominent class of such hosts is the cucurbit[n]uril (CB[n]) family of macrocycles. mdpi.com CB[n]s have a hydrophobic cavity and polar portals, allowing them to bind selectively to guest molecules, particularly those with aromatic and cationic groups. mdpi.com Research has shown that cucurbit[n]urils can recognize and bind to peptides containing aromatic amino acids like tyrosine with high affinity and selectivity. mdpi.comresearchgate.net This interaction can be used to develop systems for targeted drug delivery, where the peptide acts as a recognition tag to guide a therapeutic agent to a specific location. The tyrosine in this compound could thus serve as a handle for its integration into such advanced delivery systems or for its use in creating functional biomaterials like hydrogels. x-mol.net

    Table 2: Chemical Compound Information
    Compound NameAbbreviationMolecular FormulaMolecular Weight (g/mol)CAS Number
    L-leucyl-L-glycyl-L-tyrosineThis compoundC17H25N3O5351.40Not directly available, isomer H-Gly-Leu-Tyr-OH is 4306-24-5 nih.gov
    Glycyl-L-tyrosineH-Gly-Tyr-OHC11H14N2O4238.24658-79-7 chemsrc.combldpharm.com
    L-tyrosyl-L-leucineH-Tyr-Leu-OHC15H22N2O4294.353303-31-9
    L-tyrosyl-L-leucyl-L-glycineH-Tyr-Leu-Gly-OHC17H25N3O5351.4038332-60-2
    Diazepam-C16H13ClN2O284.74439-14-5
    LeucineLeuC6H13NO2131.1761-90-5 glpbio.com
    GlycineGlyC2H5NO275.0756-40-6 chemsrc.com
    TyrosineTyrC9H11NO3181.1960-18-4 chemsrc.com

    Q & A

    Q. Basic Research Focus

    • In Vitro Assays : Use cell lines (e.g., HEK293 or primary cultures) to assess receptor binding or enzymatic inhibition. Include dose-response curves (1 nM–100 µM) and controls (e.g., scrambled peptide) .
    • Data Validation : Apply statistical rigor (ANOVA, p < 0.05) and adhere to NIH guidelines for preclinical reporting, including cell viability assays (MTT/XTT) to rule off-target cytotoxicity .

    How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

    Q. Advanced Research Focus

    • Comparative Analysis : Identify variables such as peptide purity (HPLC traces), assay conditions (pH, temperature), and cell line specificity. For example, conflicting IC₅₀ values may arise from differences in buffer composition .
    • Systematic Review : Aggregate data from multiple studies using PRISMA guidelines to isolate confounding factors .
      Case Study : If one study reports antioxidant activity while another does not, evaluate assay sensitivity (e.g., DPPH vs. ABTS radical scavenging methods) .

    What computational strategies predict this compound’s interactions with biological targets?

    Q. Advanced Research Focus

    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
    • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in physiological solvents (e.g., water/lipid bilayers) .

    What protocols ensure reproducibility in this compound synthesis?

    Q. Basic Research Focus

    • Detailed Documentation : Record resin swelling time, coupling efficiency (Kaiser test), and cleavage conditions (TFA/scavengers) .
    • Independent Replication : Share synthetic protocols with collaborators for cross-validation. Publish raw NMR/MS data in supplementary materials .

    How can this compound’s stability under physiological conditions be optimized?

    Q. Advanced Research Focus

    • Structural Modifications : Introduce D-amino acids or PEGylation to reduce protease susceptibility. Validate stability via HPLC after 24-hour incubation in serum .
    • Environmental Factors : Test pH (5.0–7.4) and temperature (4°C–37°C) effects using circular dichroism (CD) to monitor secondary structure integrity .

    What strategies are effective for conducting a literature review on this compound’s mechanisms?

    Q. Basic Research Focus

    • Database Utilization : Search PubMed, SciFinder, and Google Scholar with keywords like “tripeptide Leu-Gly-Tyr” + “mechanism” or “kinetics.” Filter for peer-reviewed articles post-2010 .
    • Critical Evaluation : Prioritize studies with transparent methodology (e.g., CONSORT-EHEALTH guidelines for data reporting) and avoid non-peer-reviewed sources like patents or conference abstracts .

    How can contradictions in pharmacokinetic data for this compound be addressed?

    Q. Advanced Research Focus

    • Meta-Analysis : Compare bioavailability studies using standardized metrics (e.g., AUC, Cₘₐₓ). Adjust for variables like administration route (oral vs. intravenous) or species (rat vs. human) .
    • In Silico Modeling : Apply PBPK (physiologically based pharmacokinetic) models to predict absorption differences due to intestinal peptidase activity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.